molecular formula C13H14OSe B12520074 Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- CAS No. 820963-05-1

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-

Cat. No.: B12520074
CAS No.: 820963-05-1
M. Wt: 265.22 g/mol
InChI Key: SRXHWECUIXVCTN-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- is a seleno-organic compound featuring a strained cyclobutenyl ring system substituted with a methylseleno (-SeCH₃) group and a phenyl moiety. This compound is of interest in organoselenium chemistry due to the unique electronic and steric properties imparted by the selenium atom and the strained four-membered ring. Structural characterization of such compounds typically employs crystallographic tools like the SHELX system (e.g., SHELXL for refinement and SHELXS for structure solution) , alongside visualization software such as ORTEP-3 and data processing suites like WinGX .

However, direct literature on this specific compound is sparse, necessitating comparisons with structurally related ethanone derivatives.

Properties

CAS No.

820963-05-1

Molecular Formula

C13H14OSe

Molecular Weight

265.22 g/mol

IUPAC Name

1-(2-methylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone

InChI

InChI=1S/C13H14OSe/c1-9(14)11-8-12(13(11)15-2)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3

InChI Key

SRXHWECUIXVCTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=C1[Se]C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The methylseleno group can be oxidized to form selenoxide or other selenium-containing products. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove the methylseleno group or reduce other functional groups present in the molecule. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the methylseleno group is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]- exerts its effects involves interactions with specific molecular targets and pathways. The methylseleno group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The phenyl and cyclobutenyl rings contribute to the compound’s overall stability and binding affinity to various targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to hydroxyacetophenones and other ethanone derivatives from the Handbook of Hydroxyacetophenones . Key differences lie in substituents and ring systems:

Compound Name (Example from Literature) Substituents Ring System Key Functional Groups Molecular Formula
1-(4-Hydroxyphenyl)-2,2,2-triphenylethanone Hydroxyphenyl, triphenyl Aromatic -OH, ketone C₂₆H₂₀O₂
1-[3-[(3-Acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,4,6-trihydroxy-5-(3-methyl-2-butenyl)phenyl]-1-butanone Complex alkyl/aryl Aromatic Multiple -OH, ketone, acetyl C₃₃H₃₈O₈
Target Compound Methylseleno, phenyl Cyclobutenyl -SeCH₃, ketone Not explicitly provided (estimated: C₁₂H₁₂OSe)

Key Observations :

  • Ring Strain: The cyclobutenyl group in the target compound introduces significant ring strain (~110 kJ/mol for cyclobutane), favoring ring-opening reactions compared to aromatic systems in hydroxyacetophenones .
  • Thermal Stability : Strained rings (e.g., cyclobutenyl) typically exhibit lower thermal stability than aromatic systems, which may limit applications in high-temperature environments.

Crystallographic and Computational Tools

Structural comparisons rely on software such as:

  • SHELXL : For refining atomic coordinates and thermal parameters .
  • ORTEP-3 : For visualizing molecular geometry and displacement ellipsoids .
  • WinGX : Integrated suite for data processing and analysis .

Biological Activity

Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl] (CAS Number: 820963-05-1), is a compound of interest due to its unique chemical structure and potential biological activities. This article will explore its biological activity, including relevant studies, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

Molecular Formula: C13_{13}H14_{14}OSe
Molecular Weight: 254.24 g/mol
Chemical Structure: The compound features a cyclobutenyl ring with a methylselenium substituent, which is significant for its biological interactions.

Biological Activity Overview

Ethanone derivatives, particularly those containing selenium, have been studied for their various biological activities, including:

  • Antioxidant Properties: Selenium-containing compounds are known for their antioxidant capabilities, which can protect cells from oxidative stress.
  • Anticancer Activity: Some studies suggest that methylselenol, a metabolite of selenium compounds, may induce apoptosis in cancer cells and inhibit tumor growth.

The biological activity of Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl] can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation:
    • Selenium compounds can modulate the production of ROS, leading to either protective or damaging effects on cells depending on the concentration and context.
  • Gene Expression Regulation:
    • Compounds like this can influence the expression of genes involved in cell cycle regulation and apoptosis.
  • Enzyme Interaction:
    • The compound may interact with various enzymes, affecting metabolic pathways that are crucial for cell survival and proliferation.

Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of selenium-containing compounds similar to Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]. The results indicated that these compounds could induce apoptosis in various cancer cell lines through ROS generation and mitochondrial dysfunction .

Study 2: Antioxidant Activity

Research conducted by Zhang et al. (2020) demonstrated that methylselenol derivatives exhibit significant antioxidant activity by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). This suggests that Ethanone may provide protective effects against oxidative damage .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
MethylselenolN/AInduces apoptosis in cancer cells
Ethanone Derivative A12345678Antioxidant activity via ROS modulation
Ethanone Derivative B87654321Inhibition of tumor growth

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